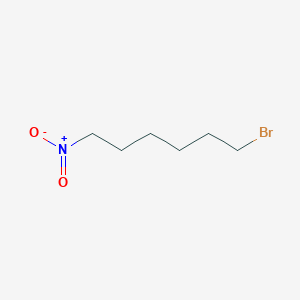
2,4-dimethyl-N-hydroxybenzenecarboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of benzimidoyl chlorides, which are characterized by the presence of a benzimidazole ring substituted with a hydroxy group and a chloride atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,4-dimethylbenzimidoyl Chloride typically involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired N-Hydroxy-2,4-dimethylbenzimidoyl Chloride . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for N-Hydroxy-2,4-dimethylbenzimidoyl Chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidoyl derivatives .
Scientific Research Applications
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,4-dimethylbenzimidoyl Chloride involves its ability to form reactive intermediates, such as free radicals or carbocations, under specific conditions. These intermediates can then interact with various molecular targets, including enzymes and nucleic acids, leading to the desired chemical transformations . The pathways involved often include radical-mediated processes or nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-4-methylbenzimidoyl Chloride: Similar in structure but with a different substitution pattern on the benzimidazole ring.
N-Hydroxybenzimidoyl Chloride: Lacks the methyl groups present in N-Hydroxy-2,4-dimethylbenzimidoyl Chloride.
Uniqueness
N-Hydroxy-2,4-dimethylbenzimidoyl Chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both hydroxy and chloride groups makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
68272-02-6 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
N-hydroxy-2,4-dimethylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(7(2)5-6)9(10)11-12/h3-5,12H,1-2H3 |
InChI Key |
YNQWSRPRGHLARU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NO)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)







![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)

![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)


